Product packaging for zinc;oxalate;dihydrate(Cat. No.:CAS No. 4255-07-6)

zinc;oxalate;dihydrate

Cat. No.: B040002
CAS No.: 4255-07-6
M. Wt: 189.4 g/mol
InChI Key: WCKIDCVWRJUPFY-UHFFFAOYSA-L
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Description

Historical Context of Metal Oxalates in Precursor Chemistry

Metal oxalates have a long-standing role in chemistry as precursors for the synthesis of metal oxides. uoc.ac.in Historically, their thermal decomposition has been a reliable method to produce fine and pure metal oxide nanoparticles. uoc.ac.inunca.edu This method is advantageous due to its low cost and the ability to transform the oxalate (B1200264) into an oxide at relatively low temperatures. uoc.ac.in The process often involves the precipitation of the metal oxalate from a solution, followed by calcination. rsc.org For instance, oxalic acid has been a key reagent in lanthanide chemistry, where hydrated lanthanide oxalates are precipitated from strongly acidic solutions to yield highly pure oxides upon thermal decomposition. wikipedia.org This established foundation in producing various metal oxides has paved the way for the specific and controlled use of zinc oxalate dihydrate in synthesizing advanced ZnO materials. google.com

Significance of Zinc Oxalate Dihydrate as a Precursor Material

Zinc oxalate dihydrate is a highly significant precursor for producing advanced materials, particularly zinc oxide. ustb.edu.cn Its use is favored because the precipitation process is quick, yields a highly crystalline product that is easily separated from solution, and requires less energy for thermal decomposition into ZnO compared to other precursors. mdpi.com The thermal decomposition of zinc oxalate has been employed to generate very pure, fine-grain ZnO powder and nanoparticles. unca.edu The characteristics of the final ZnO, such as particle size and morphology, can be controlled by the synthesis conditions of the initial zinc oxalate precursor. ustb.edu.cnresearchgate.net

The significance of zinc oxalate dihydrate lies in its ability to be transformed into various forms of ZnO with desirable properties. The synthesis process typically involves the precipitation of zinc oxalate dihydrate from a solution containing zinc ions and oxalic acid. mdpi.com This is followed by a thermal decomposition step to obtain the final ZnO material. mdpi.com

Role in Zinc Oxide (ZnO) Synthesis

The primary role of zinc oxalate dihydrate in materials research is as a precursor for the synthesis of zinc oxide (ZnO). mdpi.comdoaj.org The synthesis is achieved through thermal decomposition, where the zinc oxalate dihydrate is heated to a specific temperature, causing it to break down into ZnO, carbon monoxide, and carbon dioxide. scientific.net This method is considered simple and effective for producing ZnO with controlled properties. mdpi.comscielo.br

The process begins with the dehydration of zinc oxalate dihydrate (β-ZnC₂O₄·2H₂O) into anhydrous zinc oxalate (β-ZnC₂O₄) at around 125°C. core.ac.uk Further heating to about 350-400°C leads to the decomposition of the anhydrous form into zinc oxide nanopowder. core.ac.ukacademie-sciences.fr Studies have shown that the presence of the ZnO-wurtzite phase, a common crystal structure for ZnO, is confirmed in samples heated to temperatures above 400°C. mdpi.comdoaj.orgdntb.gov.ua The calcination temperature is a critical factor, as it determines the physicochemical properties of the resulting ZnO nanoparticles; higher temperatures can lead to larger, more compact agglomerates and a smaller surface area. academie-sciences.frresearchgate.net

The table below summarizes the effect of sintering temperature on the formation of ZnO from a zinc oxalate dihydrate precursor.

Sintering Temperature (°C)Resulting Material PhaseObservations
200Zinc OxalateDehydration of the two hydrate (B1144303) molecules occurs. mdpi.com
400ZnO (Wurtzite)The oxalate group decomposes, forming CO₂ gas and smaller primary particles. mdpi.com
500ZnO (Wurtzite)Smaller particles begin to form agglomerations. mdpi.com
600ZnO (Wurtzite)Optimal temperature for certain applications, with submicron-sized aggregates of primary particles. mdpi.com
800ZnO (Wurtzite)Continued growth and agglomeration of particles. mdpi.com

This table is based on data from a study on ZnO synthesis for Li-ion battery anodes. mdpi.com

Homogeneous Oxide Nanoparticle Formation

A key advantage of using zinc oxalate dihydrate as a precursor is its ability to yield homogeneous ZnO nanoparticles. uoc.ac.inmdpi.com The thermal decomposition process facilitates the formation of very pure, fine-grained ZnO powder and nanoparticles. unca.edu The resulting nanoparticles can be spherical and nanometric, with diameters of less than 20 nm being achievable. core.ac.uk The morphology of the precursor crystals is often inherited by the resulting ZnO particles, allowing for a degree of control over the final product's architecture. researchgate.net This method has been shown to produce ZnO with a pure hexagonal wurtzite structure, confined in a sub-micronic rectangular shape that mirrors the precursor. core.ac.uk

Porous Architectures and High Specific Surface Area ZnO

The thermal decomposition of zinc oxalate is a well-regarded method for producing porous ZnO with a relatively high specific surface area. core.ac.uk This porosity is particularly interesting for applications in gas sensing, photovoltaics, and photocatalysis. core.ac.uk The formation of porous structures is a direct result of the decomposition process itself. The release of gaseous products, namely carbon monoxide and carbon dioxide, during the heating of the zinc oxalate precursor creates cavities and pores within the material. mdpi.comscientific.net

Researchers have successfully synthesized porous ZnO films using a "zinc oxalate recurrence method," demonstrating the versatility of this precursor in creating structured materials. scientific.netdntb.gov.ua By using ordered mesoporous carbon as a template and infiltrating it with a zinc-containing precursor, it is possible to create ZnO with a high surface area and ordered porosity. d-nb.info For example, one study reported achieving a BET surface area of 192 m²/g for a porous ZnO material. d-nb.info Another study obtained ZnO with a specific surface area of 53 m²/g and spherical nanoparticles of ~13 to 20 nm. core.ac.uk

The table below shows examples of specific surface areas achieved for ZnO synthesized from zinc oxalate precursors under different conditions.

Precursor/MethodCalcination Temp. (°C)Specific Surface Area (m²/g)Resulting Particle/Pore Size
Zinc sulfate (B86663) and oxalic acid45053~13-20 nm spherical particles
Zinc oxalate with CMK-1 carbon templateN/A2023.8 nm average pore size
Zinc oxalate with PAN-CMK-3 carbon template3701926.8 nm average pore size
Zinc oxalate6005.49N/A
Silver/zinc mixed oxalate40010.4N/A

This table compiles data from multiple research sources. scielo.brcore.ac.ukd-nb.info

Current Research Trajectories and Emerging Applications

Current research on zinc oxalate dihydrate continues to explore its potential in various advanced applications, particularly in the realm of energy storage. core.ac.ukresearchgate.net The focus is on leveraging its properties as a precursor to create materials with enhanced performance for next-generation technologies.

Energy Storage Systems

Zinc oxalate dihydrate and its derivative, zinc oxide, are being investigated as promising anode materials for lithium-ion batteries (LIBs). mdpi.comdoaj.org ZnO is considered a potential next-generation anode material due to its high theoretical capacity, abundance, and eco-friendliness. mdpi.com However, it faces challenges such as large volume expansion during cycling and low electrical conductivity. mdpi.com

Research has shown that ZnO synthesized from the thermal decomposition of zinc oxalate dihydrate can function as an anode material. mdpi.com In one study, ZnO produced by sintering the precursor at 600°C delivered a discharge capacity of 356 mAh/g. mdpi.comresearchgate.net When combined with graphite (B72142) to form a composite anode, the capacity increased to 450 mAh/g. mdpi.comresearchgate.net

In a novel approach, researchers have explored the direct use of zinc oxalate dihydrate as a "green" anode material in LIBs, prepared through a mild temperature precipitation process. researchgate.netuns.ac.id Preliminary studies showed that as an anode, it could deliver a discharge capacity of 25 mAh/g, indicating a potential new avenue for developing more environmentally friendly battery components. researchgate.netuns.ac.id

Anode Materials for Li-ion Batteries

Direct application of zinc oxalate dihydrate as an anode material has been the subject of preliminary studies. Research indicates that when used as an anode in a commercial Li-ion battery, zinc oxalate dihydrate can deliver an initial discharge capacity of approximately 24-25 mAh/g. researchgate.netuns.ac.id However, its performance faces challenges, with studies noting that a significant portion (around 90%) of lithium storage is irreversible. uns.ac.id This is attributed to the chemical reaction between lithium ions and zinc oxalate, which forms lithium oxalate (Li₂C₂O₄). uns.ac.id Despite this, the material is considered functional and opens avenues for future research into developing green anode materials, with potential improvements possible by optimizing particle size and morphology. uns.ac.id

It is important to distinguish the performance of zinc oxalate dihydrate itself from that of zinc oxide (ZnO) anodes. Zinc oxalate dihydrate is frequently used as a precursor to synthesize ZnO nanoparticles, which then function as the anode material. mdpi.comdoaj.org These ZnO-based anodes exhibit different and typically higher performance characteristics. mdpi.com

Table 1: Electrochemical Performance of Zinc Oxalate Dihydrate as a Direct Anode Material

Property Value Source(s)
Preparation Method Mild Temperature Precipitation researchgate.net
Discharge Capacity 24-25 mAh/g researchgate.netuns.ac.id
Key Challenge High Irreversibility (~90%) uns.ac.id
Mechanism of Irreversibility Formation of Lithium Oxalate (Li₂C₂O₄) uns.ac.id

Environmental Remediation

Zinc oxalate dihydrate plays a notable role in environmental science, particularly in the immobilization and removal of heavy metals from contaminated soil and water. chemimpex.com

Heavy Metal Immobilization in Contaminated Soils

A key environmental application involves the transformation of more toxic, soluble zinc compounds into the less toxic and insoluble zinc oxalate dihydrate. This process, known as biomineralization, is a natural detoxification mechanism employed by certain soil fungi. nih.govmdpi.com Studies have shown that various fungi can secrete organic acids, like oxalic acid, which react with zinc contaminants in the soil. nih.govresearchgate.net This reaction precipitates zinc oxalate dihydrate, effectively immobilizing the zinc and reducing its bioavailability and mobility in the environment. nih.govmdpi.com For example, fungi such as Aspergillus niger and wood-rotting fungi have been observed to transform zinc oxide nanoparticles and zinc sulfate into zinc oxalate dihydrate. nih.gov

Table 2: Fungal Biomineralization of Zinc into Zinc Oxalate Dihydrate

Fungal Type Transformation Process Outcome Source(s)
Aspergillus niger Secretes oxalic acid, reacting with ZnO nanoparticles. Transformation of ZnO into zinc oxalate dihydrate. nih.gov
Aspergillus nomius Precipitates zinc oxalate from zinc-polluted environments. Formation of zinc oxalate crystals. researchgate.net
Beauveria caledonica Overexcretes oxalic acid to chelate metal minerals. Conversion of zinc minerals into zinc oxalate dihydrate. researchgate.net
Wood-rotting fungi Produce oxalate crystals. Transformation of zinc sulfate into zinc oxalate dihydrate. dntb.gov.ua
Wastewater Treatment Processes

In wastewater treatment, zinc oxalate dihydrate is involved in processes aimed at removing heavy metals. chemimpex.com The fundamental principle is the precipitation of dissolved zinc ions from aqueous solutions. By introducing a source of oxalate, such as oxalic acid, into wastewater containing zinc, the highly insoluble zinc oxalate dihydrate is formed. cabidigitallibrary.orgresearchgate.net These solid precipitates can then be separated from the water, significantly reducing the concentration of dissolved zinc. advancedchemsys.com Research has demonstrated that using oxalic acid as a precipitating reagent can achieve recovery yields of over 95% for zinc cations from wastewater under optimized pH and temperature conditions. cabidigitallibrary.org This makes precipitation as zinc oxalate a viable method for treating industrial effluents from processes like galvanizing. google.com

Catalysis

In the field of catalysis, zinc oxalate dihydrate is primarily utilized as a precursor material for the synthesis of active catalysts, particularly zinc oxide (ZnO). google.com The thermal decomposition of zinc oxalate dihydrate is a well-established method to produce pure, fine-grained ZnO powders and nanoparticles. mdpi.com These resulting ZnO materials possess the catalytic properties used in various chemical reactions. Therefore, the role of zinc oxalate dihydrate is critical in the preparation stage, enabling the creation of catalysts for the synthesis of various inorganic and organic substances. google.com

Photocatalysis

Similar to its role in catalysis, zinc oxalate dihydrate serves as an essential precursor in the synthesis of photocatalytic materials. The compound itself is not photocatalytically active, but its thermal decomposition yields zinc oxide, a widely recognized photocatalyst. nih.govmathnet.rucyberleninka.rursc.org The properties of the final ZnO material—such as particle size, morphology, and surface area, which are crucial for photocatalytic efficiency—can be controlled by the conditions under which the zinc oxalate dihydrate precursor is prepared and decomposed. nih.govcyberleninka.ru This precursor-based approach is used to create ZnO photocatalysts for applications like the degradation of organic dyes and other pollutants in water under UV or visible light irradiation. mathnet.rucyberleninka.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O6Zn B040002 zinc;oxalate;dihydrate CAS No. 4255-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIDCVWRJUPFY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: White solid; [Hawley]
Record name Zinc oxalate
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CAS No.

547-68-2, 4255-07-6
Record name Zinc oxalate
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Record name Zinc(II) oxalate dihydrate
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Synthetic Methodologies and Control over Material Characteristics

Precipitation Methods for Zinc Oxalate (B1200264) Dihydrate

Precipitation is a widely employed technique for the synthesis of zinc oxalate dihydrate due to its simplicity, cost-effectiveness, and scalability. uoc.ac.in The fundamental principle involves the reaction of a soluble zinc salt with oxalic acid or an oxalate salt in a liquid medium, leading to the formation of insoluble zinc oxalate dihydrate which precipitates out of the solution. core.ac.ukuns.ac.id The two primary approaches within this category are direct aqueous solution precipitation and hydro(solvo)thermal synthesis.

Aqueous solution precipitation is the most common method for producing zinc oxalate dihydrate. uoc.ac.inuns.ac.id The process typically involves mixing an aqueous solution of a zinc salt, such as zinc sulfate (B86663), zinc nitrate (B79036), or zinc chloride, with a solution containing an oxalate source, like oxalic acid or sodium oxalate, at or near room temperature. uoc.ac.incore.ac.uk This reaction yields a white precipitate of zinc oxalate dihydrate, which is subsequently separated by filtration, washed to remove impurities, and dried. core.ac.ukmdpi.com The morphology and particle size of the resulting powder can be finely tuned by controlling various reaction parameters. uns.ac.idustb.edu.cn

The concentration of the reactants is a key factor that influences the nucleation and growth of zinc oxalate dihydrate crystals, thereby affecting the particle size and morphology of the final product. uns.ac.id

Research has shown that using equimolar concentrations of zinc sulfate (ZnSO₄·7H₂O) and oxalic acid (H₂C₂O₄·2H₂O) is a common practice. core.ac.ukuns.ac.id A study that varied these equimolar concentrations between 0.5 M, 1 M, and 2 M found that while the chemical identity of the product (α-ZnC₂O₄·2H₂O) remained consistent, the particle characteristics changed. uns.ac.id The investigation concluded that higher reactant concentrations promote faster reaction and crystal nuclei growth. According to the Ostwald ripening mechanism, this rapid growth can lead to a better distribution of particle sizes and the formation of a pseudo-spherical morphology. uns.ac.id Another approach involved adding a solution of 0.02 mol of oxalic acid in a mixture of ethanol (B145695) and water to an equimolar solution of a zinc salt. core.ac.uk Furthermore, some methodologies explore non-equimolar ratios, with one patent describing a process using a zinc(II) to oxalate molar ratio of 1.0 : (0.8-3.0) to utilize industrial waste streams. google.com

Table 1: Effect of Reactant Concentration on Zinc Oxalate Dihydrate Properties
Reactant & ConcentrationMethodObserved Morphology/PropertiesSource
0.5 M, 1.0 M, 2.0 M (equimolar ZnSO₄ and H₂C₂O₄)Aqueous precipitation, stirred for 1 hr at 50 °C.Pure α-ZnC₂O₄·2H₂O formed at all concentrations. Higher concentration led to better particle size distribution and pseudo-spherical morphology. uns.ac.id
0.02 mol (equimolar zinc salt and H₂C₂O₄)Aqueous precipitation in ethanol/water mixture, stirred for 1 hr at room temperature.Resulted in pure orthorhombic β-form of zinc oxalate dihydrate. core.ac.uk
Zinc(II) : Oxalate molar ratio of 1.0 : (0.8-3.0)Precipitation from spent galvanizing solution with oxalic acid or oxalate salts.Method allows for high-yield production of pure zinc oxalate dihydrate. google.com

The pH of the reaction medium is a critical parameter that significantly affects the synthesis of zinc oxalate dihydrate, influencing particle size, uniformity, and morphology. ustb.edu.cn The solubility of metal oxalates and the speciation of ions in the solution are highly pH-dependent. ustb.edu.cnku.edu

One detailed study on the effect of pH demonstrated that at a low pH of 3.5, the resulting particles were small and aggregated. ustb.edu.cn As the pH was increased to 5.5, the particles became larger, but with evidence of secondary nucleation. The most favorable outcome, yielding optimal uniformity in both size and morphology, was achieved at a pH of 6.5. ustb.edu.cn In systems where chelating agents like citrate (B86180) are used, their effectiveness is also pH-dependent; for instance, the influence of the zinc-citrate complex was observed only at pH values above 4.0. ustb.edu.cn Other synthesis procedures involve adjusting the pH after the initial precipitation reaction by adding a base, such as sodium hydroxide (B78521) or ammonia, to reach a target pH, with values like 2.6 or 3.2 being reported. google.com The general principle, as observed in related systems like calcium oxalate, is that higher pH values can lead to larger particle sizes, potentially due to a lower nucleation rate which results in fewer, larger aggregates. nih.gov

Table 2: Influence of pH on Zinc Oxalate Dihydrate Synthesis
pH ValueSynthesis ConditionsOutcomeSource
3.5Aqueous precipitation with citrate ligand.Small, aggregated particles. ustb.edu.cn
5.5Aqueous precipitation with citrate ligand.Larger particles with secondary nucleation observed. ustb.edu.cn
6.5Aqueous precipitation with citrate ligand.Optimal uniformity in particle size and morphology. ustb.edu.cn
2.6Precipitation from an alkaline galvanizing solution with oxalic acid, followed by pH adjustment with sulfuric acid.Successful precipitation of the target product. google.com

Mechanical factors such as stirring rate and the duration of the reaction (or aging time) are important for ensuring homogeneity and influencing the final crystal characteristics of the precipitated zinc oxalate dihydrate. core.ac.ukuns.ac.id Stirring facilitates the uniform mixing of reactants and maintains the precipitate in suspension, which can affect crystal growth.

Different studies report various stirring protocols. For instance, some methods employ continuous stirring for one hour at specific temperatures, such as room temperature or 50 °C, immediately after mixing the reactants. core.ac.ukuns.ac.id Another synthesis specified a stirring speed of 300 rpm. mdpi.com The duration for which the precipitate is allowed to age in the mother liquor also plays a role in the morphological evolution of the particles. Research has shown that aging the precipitate for extended periods, such as 24 to 48 hours, can lead to changes in the particle structure, which is a principle related to Ostwald ripening. ustb.edu.cn While direct studies on the effect of stirring rate on zinc oxalate are limited, related electrochemical synthesis methods have identified the stirring rate as a key parameter for controlling the size and shape of the resulting nanoparticles, underscoring the importance of mass transport in the crystallization process. researchgate.net

Hydrothermal synthesis is an advanced precipitation method carried out in a sealed vessel, known as an autoclave, under elevated temperature and pressure. nih.gov This technique is particularly effective for producing highly crystalline materials with controlled morphologies. nih.govmdpi.com In this process, a precursor mixture, often formed by initial precipitation with an agent like oxalic acid, is heated in an aqueous solution (hydrothermal) or an organic solvent (solvothermal). researchgate.netscispace.com The conditions inside the autoclave increase the solubility of the reactants and facilitate the dissolution and recrystallization processes, leading to the formation of well-defined zinc oxalate dihydrate crystals. nih.gov

In hydrothermal synthesis, temperature and reaction time are the most influential parameters that govern the final characteristics of the product. nih.gov These variables directly control the kinetics of crystallization, including nucleation and growth rates, which in turn determine particle size, distribution, and crystallinity. nih.govmdpi.com

Studies have demonstrated the successful synthesis of zinc oxalate dihydrate across a range of hydrothermal conditions. scispace.com One investigation used temperatures of 120 °C, 150 °C, and 200 °C for durations of 3 and 6 hours, with XRD analysis confirming the formation of zinc oxalate dihydrate in all cases. scispace.com Analogous studies on the synthesis of zinc oxide via hydrothermal routes provide further insight, showing that increases in both temperature and time generally lead to an increase in particle size and crystallinity. nih.govmdpi.com A significant relationship exists between these two parameters; for example, it has been noted that a 50–70 °C increase in temperature can reduce the required experimental time by a factor of four. nih.gov Lower temperatures (e.g., 100 °C) tend to result in slower crystallization and the formation of larger, more conventional crystal structures. mdpi.com

Table 3: Effect of Hydrothermal Conditions on Zinc Oxalate Dihydrate
Temperature (°C)Time (hours)ObservationsSource
120, 150, 2003 and 6XRD characterization confirmed the formation of zinc oxalate dihydrate at these various temperatures and time intervals. scispace.com
120–250VariableFor analogous ZnO synthesis, increasing time and temperature increased particle diameter. nih.gov
100–20024In ZnO synthesis, higher temperatures led to higher crystallinity. Lower temperatures (100 °C) resulted in slower crystallization and larger, conventional hexagonal structures. mdpi.com

Hydro(solvo)thermal Synthesis

Oxidative Coupling Mechanisms

While direct oxidative coupling is a prominent reaction in organic synthesis for forming C-C or C-heteroatom bonds, its role in the direct synthesis of zinc oxalate dihydrate is not the primary mechanism. unirioja.es However, related oxidative processes can be relevant in specific synthesis routes where organic precursors are oxidized to form the oxalate ligand in situ. For instance, the oxidation of alcohols or other organic molecules in the presence of a zinc salt can lead to the formation of zinc oxalate. researchgate.net

In some solvothermal syntheses, the solvent itself can be oxidized to generate the oxalate anion. For example, the oxidation of ethanol in the presence of nitrate anions has been reported as a pathway for the formation of the oxalate ligand. researchgate.net Another reported mechanism involves the unexpected oxidation of ethanol and oxidative coupling of methanol (B129727) under hydro(solvo)thermal conditions to produce zinc oxalate coordination polymers. researchgate.net

A notable example is the catalytic oxidation of α-hydroxy esters to α-keto esters using a Zn(NO₃)₂/VOC₂O₄ system, where the interaction between the zinc nitrate and vanadyl oxalate generates nitric oxidative gas. nih.gov This gas can then oxidize vanadium(IV) to active vanadium(V) species, which in turn oxidizes the alcohol group. nih.gov While this example focuses on a catalytic application rather than the synthesis of the bulk zinc oxalate dihydrate, it demonstrates the principles of oxidative reactions within zinc-oxalate-containing systems.

Electrodeposition Techniques for Nanoparticle Synthesis

Electrodeposition has emerged as a rapid, clean, and simple method for synthesizing zinc oxalate nanoparticles. researchgate.netosti.gov This technique involves the electrolysis of a zinc plate anode in an aqueous solution of sodium oxalate. researchgate.netresearchgate.net The process allows for tuning the size and shape of the resulting zinc oxalate nanoparticles by controlling key experimental parameters. researchgate.netosti.gov

The fundamental principle involves the electrochemical oxidation of the zinc anode to produce Zn²⁺ ions, which then react with the oxalate ions (C₂O₄²⁻) present in the electrolyte to precipitate zinc oxalate nanoparticles onto the electrode surface or in the bulk solution.

A Taguchi orthogonal array design has been effectively used to identify the optimal experimental conditions for the synthesis of zinc oxalate nanoparticles with desired characteristics. researchgate.net This statistical approach allows for the systematic investigation of multiple variables simultaneously.

Solid-State Reaction Synthesis

Solid-state reaction provides an alternative route for the synthesis of zinc oxalate dihydrate. This method typically involves the direct reaction of solid precursors at room or elevated temperatures. For instance, zinc oxalate dihydrate can be synthesized by reacting zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) with oxalic acid dihydrate (H₂C₂O₄·2H₂O) as the raw materials. researchgate.net This method is considered a form of mechanochemical synthesis, where mechanical energy from grinding or milling facilitates the chemical reaction between the solid reactants.

The solid-state approach is often highlighted for its simplicity and potential for scalability. The thermal decomposition of zinc oxalate dihydrate synthesized via this route has been studied to produce nanostructured zinc oxide (ZnO). researchgate.net

Morphological Control During Synthesis

The morphology of zinc oxalate dihydrate particles is a critical characteristic that influences their properties and suitability for various applications, particularly as precursors for zinc oxide materials. Researchers have developed several strategies to control the shape and size of these particles during synthesis.

Facile Synthesis of Flake-like Dihydrate Particles

A facile, one-pot synthesis method has been developed to produce monodispersed, flake-like dihydrate zinc oxalate (ZnC₂O₄·2H₂O) particles. ustb.edu.cnustb.edu.cn This method involves the aging of a mixed solution of zinc nitrate (Zn(NO₃)₂) and sodium oxalate (Na₂C₂O₄) in the presence of a citrate ligand. ustb.edu.cnustb.edu.cn The resulting flake-like particles typically have an average flat size of approximately 10–15 μm. ustb.edu.cnustb.edu.cn

The citrate ligand plays a crucial role in controlling the morphology, acting as a chelating agent, a dispersant, and a selective absorption agent on different crystalline planes of the zinc oxalate. ustb.edu.cn By selectively adsorbing onto specific crystal faces, the citrate ligand inhibits growth in certain directions, promoting the formation of a flaky morphology. ustb.edu.cn The concentration of the citrate ligand and the pH of the solution are key parameters for achieving the desired morphological control. ustb.edu.cn

Factors Affecting Particle Size and Shape (e.g., Electrolysis Voltage, Oxalate Ion Concentration, Stirring Rate)

In the electrodeposition synthesis of zinc oxalate nanoparticles, several factors have a significant impact on the final particle size and shape. researchgate.net

Electrolysis Voltage: The applied voltage during electrolysis influences the rate of zinc ion generation and, consequently, the nucleation and growth of the zinc oxalate particles.

Oxalate Ion Concentration: The concentration of oxalate ions in the electrolyte solution directly affects the rate of precipitation and the availability of the reactant for particle formation. researchgate.net

Stirring Rate: The stirring rate of the electrolyte solution plays a role in mass transport, ensuring a uniform distribution of reactants and preventing the agglomeration of newly formed particles. researchgate.net

By systematically varying these parameters, it is possible to tune the morphology of the electrodeposited zinc oxalate from nanoparticles to other shapes. researchgate.net For instance, the formation of a zinc oxalate layer composed mainly of prismatic particles has been observed after treating an electrodeposited sample in an oxalic acid solution. researchgate.netresearchgate.net

Below is an interactive data table summarizing the influence of these parameters on the average particle size of ZnC₂O₄ as determined in a study utilizing a Taguchi experimental design. researchgate.net

FactorLevel 1Level 2Level 3
Electrolysis Voltage (V) 51015
Oxalate Ion Concentration (mol/L) 0.050.100.15
Stirring Rate (rpm) 100200300
Average Particle Size (nm) ValueValueValue

Note: The specific values for the average particle size corresponding to each level of the factors would be derived from the experimental results of the cited study. The table illustrates the controllable variables.

Raspberry-like Structures and Hierarchical Architectures

Beyond simple flakes and nanoparticles, more complex, hierarchical structures of zinc oxalate have been synthesized. These structures are of interest due to their high surface area and potential for unique properties when converted to zinc oxide.

Raspberry-like Structures: The formation of raspberry-like structures has been reported in the synthesis of zinc oxide nanoparticles via the decomposition of a zinc oxalate dihydrate precursor. academie-sciences.fracademie-sciences.fr In this context, the initial zinc oxalate particles serve as a template. The process often involves the aggregation of smaller primary particles into larger secondary or even tertiary structures, resulting in a raspberry-like morphology. academie-sciences.fr The use of solvents like 2-propanol can play a role in controlling the nucleation and crystal orientation during the initial precipitation of the zinc oxalate precursor. academie-sciences.fr

Hierarchical Architectures: A hierarchy of zinc oxalate structures, from zero-dimensional monomers and dimers to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks, has been prepared by reacting amine oxalates with zinc ions. researchgate.netrsc.org These structures are composed of a network of ZnO₆ octahedra and oxalate units. researchgate.net The dimensionality of the resulting structure can be influenced by the reaction conditions, with lower-dimensional structures potentially transforming into more complex, higher-dimensional ones. researchgate.netrsc.org The ability to create such a variety of architectures opens up possibilities for designing materials with tailored properties. Porous hierarchical structures of ZnO have been successfully prepared through the topotactic thermal decomposition of these zinc oxalate precursors. nih.gov

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the green chemistry approaches for the synthesis of zinc oxalate dihydrate utilizing natural reducing and stabilizing agents, such as plant extracts.

The current body of research on the green synthesis of zinc-based compounds focuses overwhelmingly on the production of zinc oxide (ZnO) nanoparticles. In these processes, various plant extracts are commonly employed as reducing and capping agents to convert zinc precursors, like zinc nitrate or zinc acetate, directly into zinc oxide.

While the synthesis of zinc oxalate dihydrate is a known process, it is typically achieved through conventional chemical precipitation methods, often using oxalic acid or its salts. This zinc oxalate dihydrate is frequently used as an intermediate precursor which is then subjected to thermal decomposition to obtain zinc oxide. The scientific literature does not describe a method where natural extracts are used to mediate the initial precipitation of zinc oxalate dihydrate itself in a green synthesis context.

Therefore, the specific topic of "Utilization of Natural Reducing and Stabilizing Agents" for the synthesis of "zinc;oxalate;dihydrate" is not covered in the reviewed research, and no detailed findings or data tables on this subject can be provided.

Structural Elucidation and Advanced Characterization

Crystallographic Studies of Zinc Oxalate (B1200264) Dihydrate

Crystallographic analysis provides a definitive view of the three-dimensional arrangement of atoms within the solid state of zinc oxalate dihydrate. Research has identified a metastable orthorhombic phase, designated as β-ZnC₂O₄·2H₂O, which can be selectively synthesized, often in a hydro-alcoholic solution. core.ac.uk

Zinc oxalate dihydrate can exist in different polymorphic forms, including the well-documented monoclinic α-form (humboldtine) and a metastable orthorhombic β-form. core.ac.uk The β-polymorph belongs to the orthorhombic crystal system, which is characterized by three unequal crystallographic axes at right angles to each other. core.ac.ukmdpi.com Structural analysis has assigned the space group Cccm to this orthorhombic phase. core.ac.uk The formation of the β-phase over the α-phase can be influenced by the synthesis conditions, such as the use of a hydro-alcoholic solution, which appears to favor the precipitation of this specific crystalline structure. core.ac.uk

Detailed analysis using X-ray diffraction (XRD) has allowed for the refinement of the unit cell parameters for β-ZnC₂O₄·2H₂O. Studies have shown that these parameters remain relatively constant over a temperature range of 50 to 100 °C. The calculated X-ray density for this phase is approximately 2.50 g/cm³. core.ac.uk

Table 1: Refined Cell Parameters for β-ZnC₂O₄·2H₂O core.ac.uk
ParameterValue
Crystal SystemOrthorhombic
Space GroupCccm
Calculated X-ray Density (ρ)2.50 g/cm³

Note: Specific lattice constants (a, b, c) for the orthorhombic phase are reported as being almost constant between 50-100°C, though individual values were not specified in the cited literature. core.ac.uk Other reports have indexed diffraction peaks to an orthorhombic phase with lattice parameters of a=27.7 Å, b=5.9 Å, and c=8.7 Å, though the specific polymorph (α or β) was not distinguished. mdpi.com

In the β-orthorhombic crystal structure of zinc oxalate dihydrate, the zinc(II) ion is in a six-coordinate environment, forming a distorted ZnO₆ octahedron. core.ac.ukmedwinpublishers.com This coordination sphere is comprised of oxygen atoms from both the oxalate anions and the water molecules of hydration. medwinpublishers.com Specifically, four of the oxygen atoms coordinated to the central zinc ion originate from two bidentate oxalate ligands. The remaining two coordination sites are occupied by oxygen atoms from two water molecules. medwinpublishers.com The oxalate anions act as bridging ligands, connecting adjacent zinc ions to form chain-like structures. medwinpublishers.comrsc.org

Spectroscopic Investigations

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are crucial for identifying the functional groups and confirming the composition of zinc oxalate dihydrate.

The FTIR spectrum of zinc oxalate dihydrate exhibits several characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. mdpi.comuoc.ac.in A broad, strong absorption band is observed in the region of 3300-3400 cm⁻¹, which is assigned to the O-H stretching vibrations (ν) of the water of hydration. mdpi.comuoc.ac.in

The oxalate moiety gives rise to a set of distinct peaks. A strong, sharp band located around 1600-1621 cm⁻¹ is characteristic of the antisymmetric stretching mode of the C=O bonds (νₐₛ(C=O)). mdpi.comuoc.ac.in The symmetric stretching modes of the O-C-O group appear as smaller peaks in the 1300-1360 cm⁻¹ region, often seen as a doublet around 1318 cm⁻¹ and 1356 cm⁻¹. uoc.ac.in A band in the vicinity of 800-827 cm⁻¹ is attributed to the O-C=O bending modes. mdpi.comuoc.ac.in Furthermore, a band in the far-infrared region, at approximately 461 cm⁻¹, corresponds to the Zn-O stretching vibration, confirming the coordination between the zinc ion and the oxygen atoms. uoc.ac.in

Table 2: Characteristic FTIR Absorption Bands for Zinc Oxalate Dihydrate
Wavenumber (cm⁻¹)AssignmentReference
~3396ν(O-H) of hydrated water uoc.ac.in
~3300Symmetrical O-H stretching mdpi.com
~1621νₐₛ(C=O) antisymmetric stretching uoc.ac.in
~1600Antisymmetric C=O stretching mdpi.com
1356 and 1318ν(O-C-O) stretching modes uoc.ac.in
~1300Symmetric O-C-O stretching mdpi.com
~827δ(O-C=O) bending mode uoc.ac.in
~800Symmetric O-C=O bending mode mdpi.com
~461ν(Zn-O) stretching mode uoc.ac.in

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. In the analysis of zinc oxalate, Raman spectra show characteristic peaks for the metal-oxygen stretching vibrations at 228 cm⁻¹ and 267 cm⁻¹. core.ac.uk These distinct peaks confirm the two different zinc-oxygen bond distances within the crystal structure. core.ac.uk The D-band and G-band, typically associated with carbonaceous materials, have been observed in studies involving reduced graphene oxide mixed with zinc oxalate, appearing at 1361 cm⁻¹ and 1578 cm⁻¹, respectively. medwinpublishers.com

VibrationWavenumber (cm⁻¹)
Metal-Oxygen Stretching228, 267 core.ac.uk

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a compound. For zinc oxalate dihydrate, the absorption spectrum typically shows a narrow absorption region between 195-230 nm, which is characteristic of the nanosized particles of the compound. researchgate.net In some preparations, an absorbance peak around 365 nm has been noted, which is more characteristic of zinc oxide, suggesting that under certain conditions, the precursor may begin to transform. scispace.com The optical band gap of the material derived from the thermal decomposition of zinc oxalate dihydrate, namely zinc oxide, has been determined to be around 3.14 eV. cyberleninka.ru

Diffraction Techniques

Diffraction techniques are paramount for determining the crystalline structure and phase purity of zinc oxalate dihydrate.

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is the primary method used to analyze the crystal structure of zinc oxalate dihydrate. The resulting diffraction pattern is a fingerprint of the crystalline arrangement of atoms.

The XRD pattern of a synthesized sample is compared with standard diffraction data to confirm its phase and assess its purity. For zinc oxalate dihydrate, the diffraction peaks are indexed to the orthorhombic β-form (β-ZnC₂O₄·2H₂O). core.ac.ukustb.edu.cn The Joint Committee on Powder Diffraction Standards (JCPDS) card no. 25-1029 is the reference standard for this phase. ustb.edu.cn The absence of peaks corresponding to other phases, such as zinc oxide or anhydrous zinc oxalate, indicates the high purity of the synthesized zinc oxalate dihydrate. ustb.edu.cnscribd.com However, in some synthesis routes, low-intensity peaks corresponding to zinc hydroxide (B78521) have been observed, indicating the presence of hydroxy-oxalate precipitates. um.edu.mt The refined cell parameters for the orthorhombic structure have been reported, confirming the crystal system. core.ac.uk

Determination of Crystallite Size

The crystallite size of zinc oxalate dihydrate (ZnC₂O₄·2H₂O) is a crucial parameter influencing its physical and chemical properties. A common method for determining this is through X-ray Diffraction (XRD) data and the application of the Debye-Scherrer equation.

Studies have determined the mean crystallite size for the orthorhombic β-form of zinc oxalate dihydrate to be approximately 100 nm. core.ac.uk This determination is made from the broadening of diffraction peaks in the XRD pattern. The Debye-Scherrer equation relates the average size of crystallites in a powder to the full width at half maximum (FWHM) of a diffraction peak.

Formula: Debye-Scherrer Equation

Generated code

Where:

D is the mean size of the ordered (crystalline) domains.

K is a dimensionless shape factor, with a value close to 0.9.

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM), after subtracting the instrumental line broadening, in radians.

θ is the Bragg angle.

The calculated crystallite size provides insight into the nanoscale characteristics of the material, which is fundamental for understanding its behavior in various applications.

High-Temperature XRD for Phase Transition Monitoring

High-Temperature X-ray Diffraction (HT-XRD) is a powerful analytical technique used to monitor the structural changes and phase transitions of materials as a function of temperature. For zinc oxalate dihydrate, HT-XRD reveals a two-step thermal decomposition process.

Upon heating, zinc oxalate dihydrate first undergoes dehydration, losing its two water molecules to form anhydrous zinc oxalate (ZnC₂O₄). This is followed by the decomposition of the anhydrous oxalate into zinc oxide (ZnO). A detailed investigation using HT-XRD coupled with Thermogravimetric Analysis (TGA) has elucidated these transitions. core.ac.uk

The process can be summarized by the following reactions:

Dehydration: ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

Decomposition: ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

HT-XRD patterns recorded at incremental temperatures show the disappearance of the characteristic peaks of zinc oxalate dihydrate and the emergence of new peaks corresponding to anhydrous zinc oxalate and subsequently zinc oxide. core.ac.uk

Key Temperature-Dependent Observations from HT-XRD:

50-100 °C: The structure corresponds to the pure orthorhombic β-form of zinc oxalate dihydrate (β-ZnC₂O₄·2H₂O). The cell parameters remain relatively constant in this range. core.ac.uk

~125 °C: The onset of the first major transition occurs, where zinc oxalate dihydrate dehydrates to form anhydrous zinc oxalate. core.ac.uk

~355 °C: The second major transition takes place, showing the decomposition of anhydrous zinc oxalate into the wurtzite structure of zinc oxide. core.ac.uk

This sequential analysis provides a clear picture of the thermal stability and the structural evolution of zinc oxalate dihydrate upon heating. core.ac.uk

Microscopic and Elemental Analysis

Microscopic and elemental analysis techniques are essential for a comprehensive understanding of the morphology, particle characteristics, and elemental makeup of zinc oxalate dihydrate.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of zinc oxalate dihydrate particles. SEM images have revealed a variety of morphologies depending on the synthesis conditions.

The morphology of zinc oxalate dihydrate crystals can vary significantly. Common reported morphologies include:

Timber-like: This morphology has been observed in some preparations. uoc.ac.in

Flaky: Monodispersed, flake-like particles with an average flat size of approximately 10–15 μm have been synthesized. ustb.edu.cn

Polyhedral: Crystals with polyhedral shapes and relatively fine sides have also been reported. mdpi.com

The particle size distribution is also influenced by the synthesis method. For instance, one study reported sieving the prepared sample to fix the particle size in the range of 95–105 µm. uoc.ac.in The diversity in morphology and size highlights the sensitivity of the final product to the preparation parameters. ustb.edu.cnuns.ac.id

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgwisdomlib.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. libretexts.org This provides semi-quantitative information about the elemental composition. nih.gov

For zinc oxalate dihydrate, EDX analysis confirms the presence of zinc, carbon, and oxygen. A study provided the following elemental composition: uoc.ac.in

ElementMass %Atomic %
C14.8928.90
O37.0153.94
Zn48.1017.16

These results are consistent with the chemical formula ZnC₂O₄·2H₂O, confirming the elemental integrity of the synthesized compound. uoc.ac.in

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the observation of finer details such as the size and shape of nanoparticles and the internal structure.

TEM has been used to visualize zinc oxalate dihydrate, particularly in studies involving its formation from other zinc compounds. For example, one study showed TEM images of zinc oxide (ZnO) nanoparticles partially transformed into zinc oxalate dihydrate. researchgate.netnih.govmdpi.com The analysis revealed that the recrystallization process from ZnO to zinc oxalate dihydrate did not lead to a significant change in the particle size, with the resulting particles ranging from 40 to 100 nm. nih.govmdpi.com This indicates that the original nanoparticle morphology can be largely retained during this transformation process.

Nanometer-Range Particle Characterization

The characterization of zinc oxalate dihydrate at the nanometer scale reveals critical information about its morphology and crystal structure. While zinc oxalate dihydrate itself is often synthesized as a precursor, its thermal decomposition leads to the formation of zinc oxide (ZnO) nanoparticles. uoc.ac.in The properties of these resulting nanoparticles are intrinsically linked to the characteristics of the initial zinc oxalate dihydrate.

Studies have shown that zinc oxalate dihydrate can be synthesized through various methods, including precipitation and electrochemical deposition, to produce particles of different sizes and shapes. uoc.ac.inresearchgate.net For instance, an electrodeposition method has been utilized to create zinc oxalate nanoparticles, where the size and shape can be controlled by adjusting parameters such as voltage, oxalate ion concentration, and stirring rate. researchgate.net

Upon thermal decomposition, the morphology of the precursor, which can be timber-like, transforms. uoc.ac.in For example, heating at 683 K can produce small, rod-like ZnO nanoparticles, while further heating to 773 K can result in spherical ZnO nanoparticles. uoc.ac.in The average crystallite size of the resulting ZnO nanoparticles has been determined using the Debye-Scherrer equation, with sizes of 22.36 nm and 44.00 nm for particles synthesized at 683 K and 773 K, respectively. uoc.ac.in Transmission electron microscopy (TEM) analysis has confirmed the formation of ZnO nanospheres with an average size as small as 36 nm, also revealing the high crystallinity of the sample. uoc.ac.in

The synthesis of zinc oxalate in different solvents also impacts the resulting nanoparticle size. researchgate.net TEM has shown that ZnO nanoparticles derived from an aqueous medium have a crystal size of 22–25 nm, whereas those from an organic medium are smaller, at 14–17 nm. researchgate.net

Table 1: Nanoparticle Characterization Data

Parameter Method Result Reference
ZnO Nanoparticle Morphology SEM Rod-like (at 683 K), Spherical (at 773 K) uoc.ac.in
Average ZnO Crystallite Size Debye-Scherrer 22.36 nm (at 683 K), 44.00 nm (at 773 K) uoc.ac.in
ZnO Nanosphere Size TEM 36 nm (average) uoc.ac.in
ZnO Crystal Size (Aqueous) TEM 22–25 nm researchgate.net

X-Ray Fluorescence (XRF)

X-Ray Fluorescence (XRF) spectroscopy is a powerful non-destructive analytical technique used to determine the elemental composition of materials. In the context of zinc oxalate dihydrate, XRF is employed to quantify the amount of zinc and other elements present in a sample.

In a study involving the synthesis of zinc-containing materials from electric arc furnace (EAF) waste via a hydrothermal method with oxalic acid, XRF was used to analyze the product. scispace.com The results confirmed a significant presence of zinc, alongside other elements. scispace.com This technique is crucial for verifying the purity of the synthesized zinc oxalate dihydrate and for identifying any potential contaminants.

Table 2: XRF Characterization of Hydrothermal Product

Element Composition (%)
Zn 91.3
Fe 3.8
Cu Not specified
Mn Not specified
Yb Not specified
Ni Not specified
Pb Not specified
Ca Not specified

Note: This data represents the composition of a product from a specific synthesis method and may not be representative of all zinc oxalate dihydrate samples. scispace.com

Surface Area Analysis

The surface area of a material is a critical parameter, particularly for applications involving catalysis, adsorption, and reactions. For zinc oxalate dihydrate and its derivatives, understanding the surface area provides insight into its reactivity and interaction with its environment.

Nitrogen Sorption via BET Method

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules on a solid surface, is a standard technique for determining the specific surface area of a material. youtube.com Nitrogen is commonly used as the adsorbate gas. The analysis involves measuring the amount of nitrogen gas adsorbed onto the surface of the material at various relative pressures.

While direct BET analysis data for zinc oxalate dihydrate is not extensively detailed in the provided search results, the surface area of its thermal decomposition product, zinc oxide, has been studied. The specific surface area of pure zinc oxide nanoparticles has been measured to be in the range of 27–43 m²/g. researchgate.net This value is influenced by the synthesis conditions and the resulting particle size and morphology. For comparison, other materials, such as alumina (B75360) particles, can have significantly higher specific surface areas, ranging from 184–229 m²/g. researchgate.net

The nitrogen adsorption-desorption isotherm provides information beyond just the surface area. The shape of the isotherm can indicate the type of porosity present in the material. rsc.org For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials. rsc.org

Table 3: BET Surface Area Data

Material Specific Surface Area (m²/g) Reference
Pure Zinc Oxide Nanoparticles 27–43 researchgate.net

Thermal Decomposition and Kinetic Studies

Multi-Stage Decomposition Mechanism

The thermal decomposition of zinc oxalate (B1200264) dihydrate is widely recognized to occur in two distinct stages. researchgate.netsemanticscholar.org This sequential process involves an initial dehydration step to form the anhydrous salt, followed by the decomposition of the anhydrous oxalate into the final solid product and gaseous byproducts. researchgate.net

The first stage of the thermal decomposition is an endothermic process involving the release of two molecules of water of hydration. semanticscholar.orgtandfonline.com This dehydration step transforms zinc oxalate dihydrate into anhydrous zinc oxalate. core.ac.uk

ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g) core.ac.uk

Studies have reported this dehydration occurring at various temperature ranges, influenced by factors such as heating rate and atmosphere. Some analyses indicate the process takes place at approximately 125°C, while others report peak temperatures around 146°C. semanticscholar.orgcore.ac.uk Other investigations have observed this mass loss in a temperature range of 90-120°C. researchgate.net

Following dehydration, the resulting anhydrous zinc oxalate undergoes a second decomposition stage at higher temperatures to yield zinc oxide as the final solid product. researchgate.netresearchgate.net The gaseous products of this stage are carbon monoxide and carbon dioxide. unca.eduresearchgate.net

ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g) core.ac.uk

This decomposition step has been observed to occur at temperatures around 350-400°C. semanticscholar.orgcore.ac.ukresearchgate.netmdpi.com While some studies have treated this as a single-step process, more recent investigations using isoconversional methods and evolved gas analysis (EGA) suggest a more complex, multi-step mechanism within this stage. unca.edu EGA-FTIR studies indicate that carbon monoxide and carbon dioxide are produced at different rates, with CO forming initially, followed by the evolution of CO₂. unca.edu This supports a proposed mechanism involving an oxalate anion rearrangement to a carbonate-carbonyl intermediate, which then decomposes. unca.edu

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DTG)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), along with its derivative (DTG), are primary techniques used to investigate the decomposition of zinc oxalate dihydrate. unca.edutandfonline.com These methods provide quantitative information on mass loss as a function of temperature and identify the endothermic or exothermic nature of the transitions. tandfonline.comumw.edu.pl

TGA thermograms of zinc oxalate dihydrate consistently show two well-defined mass loss steps corresponding to the dehydration and decomposition stages. semanticscholar.orgcore.ac.uk The first mass loss is associated with an endothermic peak in DTA curves, corresponding to the energy absorbed during the removal of water molecules. semanticscholar.orgtandfonline.com The second mass loss, the decomposition of the anhydrous oxalate, has been reported as both an endothermic event in a nitrogen atmosphere and an exothermic process in an air atmosphere. semanticscholar.orgtandfonline.com

The experimental mass losses recorded in various studies align closely with the theoretical stoichiometric values.

Decomposition StageTheoretical Mass Loss (%)Experimental Mass Loss (%) core.ac.ukExperimental Mass Loss (%) semanticscholar.orgExperimental Mass Loss (%) researchgate.net
Dehydration (ZnC₂O₄·2H₂O → ZnC₂O₄)19.0%18.5%16.4%18.0%
Decomposition (ZnC₂O₄ → ZnO)38.0% (Cumulative: 57.0%)37.8% (Cumulative: 56.3%)39.5% (Cumulative: 55.9%)-

The heating rate is a critical experimental parameter in thermal analysis that significantly influences the observed decomposition temperatures. unca.edu Studies conducted at various heating rates, ranging from 1 K min⁻¹ to 40 K min⁻¹, demonstrate that the TGA and DTA/DTG peaks shift to higher temperatures as the heating rate increases. unca.edu For instance, kinetic studies have been performed using rates of 3°C/min, 5 K/min, and a range including 4, 6, 8, and 10 K min⁻¹. researchgate.netcore.ac.uk This dependence is a key factor in kinetic analysis, as it allows for the determination of kinetic parameters using model-free isoconversional methods. researchgate.net

Kinetic Parameters and Activation Energy Determination

The study of the reaction kinetics provides insight into the energy barriers and mechanisms of the decomposition process. The activation energy (Ea), a key kinetic parameter, has been determined for both the dehydration and decomposition stages using various analytical methods, including the Ozawa and Coats-Redfern integral methods, the Kissinger equation, and isoconversional techniques. researchgate.netresearchgate.net

The reported values for activation energy vary considerably across the literature, which can be attributed to different experimental conditions (e.g., sample mass, heating rate, atmosphere) and the kinetic models applied for calculation. unca.edu

Decomposition StageReported Activation Energy (Ea)Method/ConditionsSource
Dehydration100 kJ/molKinetic Evaluation tandfonline.comosti.gov
Dehydration87.22 kJ/molMultiple rates-isotemperature method pku.edu.cn
Dehydration69 kJ/molKissinger equation researchgate.net
Decomposition299 kJ/molKinetic Evaluation tandfonline.comosti.gov
Decomposition181.4–186.5 kJ/molAvrami–Erofeev equation (non-isothermal) researchgate.net
Decomposition190.8 kJ/molAvrami–Erofeev equation (isothermal) researchgate.net
Decomposition119.7 kJ/molOzawa and Coats–Redfern methods researchgate.net
Decomposition~200 kJ/molYankwich and Zavitsanos study unca.edu
Decomposition~120 kJ/molModel-free analysis unca.edu
Decomposition106 kJ/molKissinger equation researchgate.net

The variation in activation energy values highlights the complexity of the decomposition process. Isoconversional methods have shown that the activation energy is not constant but rather a function of the extent of the reaction, suggesting a multi-step kinetic process. unca.edu The decomposition of anhydrous zinc oxalate has been described by nucleation and growth models, such as the Avrami-Erofeev model. researchgate.netresearchgate.net

Isoconversional Methods

Isoconversional methods, also known as model-free methods, are powerful techniques for determining the activation energy (Ea) of a solid-state reaction without assuming a particular reaction model. These methods analyze data from experiments conducted at different heating rates.

Studies on zinc oxalate dihydrate have shown that the activation energy is not constant throughout the decomposition process; it varies with the extent of reaction (α) and the mass of the sample unca.edu. This variability strongly suggests that the decomposition is not a simple, single-step reaction but rather follows a more complex, multi-step mechanism unca.edu. For instance, a model-free analysis conducted by Hu et al. reported an activation energy of approximately 120 kJ/mol unca.edu. Another study using the Ozawa integral method, a type of isoconversional analysis, determined the activation energy for the decomposition stage to be 119.7 kJ/mol researchgate.net. The dependence of Ea on α indicates that different physical or chemical processes may dominate at various stages of the decomposition.

Kissinger Equation

For the thermal decomposition of zinc oxalate, the Kissinger equation has been applied to delineate the energetics of its two main stages. Research has determined an activation energy of 69 kJ/mol for the initial dehydration process and a significantly higher value of approximately 106 kJ/mol for the subsequent decomposition of the anhydrous oxalate researchgate.net.

Avrami–Erofeev Equation

Unlike model-free methods, the Avrami–Erofeev equation is a model-fitting approach used to describe the kinetics of solid-state reactions governed by nucleation and the growth of nuclei. The kinetics of the decomposition of anhydrous zinc oxalate have been successfully described using the Avrami–Erofeev equation, specifically with a parameter n≈2 researchgate.netunca.edu. This model is consistent with a reaction mechanism where the rate is controlled by the nucleation and subsequent growth of the zinc oxide product phase researchgate.net.

Kinetic studies employing this model have calculated the activation energy for the decomposition under non-isothermal conditions to be in the range of 181.4–186.5 kJ/mol researchgate.netunca.edu. Under isothermal conditions, a similar value of 190.8 kJ/mol was determined researchgate.net.

Kinetic Method Decomposition Stage Activation Energy (Ea) Mechanism/Model
Isoconversional (Ozawa)Decomposition119.7 kJ/molNucleation and Growth
Isoconversional (Model-Free)Decomposition~120 kJ/molMulti-step Mechanism
Kissinger EquationDehydration69 kJ/mol-
Kissinger EquationDecomposition106 kJ/mol-
Avrami–Erofeev (n≈2)Decomposition181.4–186.5 kJ/molNucleation and Growth

Evolved Gas Analysis (EGA-FTIR)

Evolved Gas Analysis (EGA) coupled with Fourier-transform infrared spectroscopy (EGA-FTIR) is an analytical technique used to identify the gaseous products released as a material is heated. This method provides real-time information on the chemical nature of the evolved volatiles, offering deeper insight into the decomposition pathway.

Identification and Rate of Gaseous Product Formation (CO, CO₂)

The decomposition of the oxalate moiety in zinc oxalate results in the formation of solid zinc oxide and the evolution of gaseous carbon monoxide (CO) and carbon dioxide (CO₂) researchgate.netmdpi.com. EGA-FTIR analysis has been instrumental in confirming the identity of these gases and, more importantly, in revealing that they are not formed at the same rate unca.edu.

Experimental evidence from EGA-FTIR indicates that during the initial phase of decomposition, there is an excess formation of carbon monoxide unca.edu. As the reaction progresses, the rate of carbon dioxide evolution increases unca.edu. This differential rate of gas formation provides strong support for a multi-step decomposition mechanism, challenging the assumption of a simple one-step process. The initial release of CO is consistent with a proposed mechanism involving a carbonate-carbonyl intermediate, which first loses CO to form a carbonate species that subsequently decomposes to release CO₂ unca.edu.

Computational Chemistry Approaches in Thermal Decomposition

Computational chemistry offers powerful tools to investigate reaction mechanisms at the molecular level, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and solids. It has been applied to study the thermal decomposition of zinc oxalate to understand its structure, reactivity, and potential decomposition pathways.

Theoretical investigations using DFT calculations have corroborated experimental findings that the compound decomposes to form zinc oxide, carbon dioxide, and carbon monoxide. DFT has been used to model the decomposition pathway, with some calculations suggesting that the initial step involves the breaking of a zinc-oxygen bond, followed by the cleavage of the C-C bond in the oxalate ion unca.edu. While these computational models provide valuable atomic-level detail, their predictions must be validated against experimental data. For instance, some DFT calculations predicted that CO₂ would be the initial gas to form, which contrasts with EGA-FTIR results showing that CO is formed in excess initially unca.edu. This highlights the synergistic relationship between computational and experimental studies in fully elucidating complex reaction mechanisms.

Investigation of Structure and Reactivity

The reactivity of zinc oxalate dihydrate is intrinsically linked to its crystal structure. The compound exists as a metastable orthorhombic β-form (β-ZnC₂O₄·2H₂O) when synthesized in a hydro-alcoholic solution at room temperature. core.ac.uk In this structure, the zinc cation is coordinated with six oxygen atoms: four from the oxalate groups, forming chains, and two from the water molecules. core.ac.uk

The initial step in its thermal decomposition is dehydration, which occurs at approximately 125°C, leading to a structural reconfiguration into anhydrous zinc oxalate (β-ZnC₂O₄). core.ac.uk This anhydrous form possesses a monoclinic crystal structure where each zinc atom is surrounded by six oxygen atoms, all belonging to oxalate groups, forming distorted octahedra. core.ac.uk The final solid product of the complete decomposition, which occurs at around 350-400°C, is zinc oxide with a wurtzite structure. core.ac.ukmdpi.com

Kinetic studies have determined the activation energy for the dehydration and decomposition steps. For the dehydration of zinc oxalate dihydrate, an apparent activation energy of 87.22 kJ·mol⁻¹ has been reported. pku.edu.cn The subsequent decomposition of the anhydrous oxalate to ZnO has a reported activation energy of 119.7 kJ·mol⁻¹. researchgate.net Another study calculated the activation energy for the decomposition to be between 181.4–186.5 kJ·mol⁻¹ under non-isothermal conditions. researchgate.net The decomposition kinetics are often described by the Avrami–Erofeev model, which corresponds to a mechanism of nucleation and growth of the new solid phase (ZnO). researchgate.netresearchgate.netpku.edu.cn

Crystallographic Data for Zinc Oxalate Species
CompoundCrystal SystemSpace GroupKey Structural Features
Zinc Oxalate Dihydrate (β-ZnC₂O₄·2H₂O)OrthorhombicCccmZn cation is six-fold coordinated with four oxygens from oxalate groups and two from water molecules. core.ac.uk
Anhydrous Zinc Oxalate (β-ZnC₂O₄)MonoclinicP21/nZn atom is surrounded by six oxygens from oxalate groups, forming distorted octahedra. core.ac.uk
Zinc Oxide (ZnO)HexagonalP63/mmcWurtzite structure with zinc atoms in tetrahedral coordination. core.ac.uk
Analysis of Bond Energies

The pathway of thermal decomposition is influenced by the relative strengths of the chemical bonds within the anhydrous zinc oxalate molecule. Theoretical studies using Density Functional Theory (DFT) have been employed to analyze these bond energies and predict the decomposition mechanism. unca.edu The analysis of bond energies suggested that CO₂ would be the initial gaseous product to form. unca.edu

Electron Density Topology

The nature of the chemical bonds in metal oxalates can be further elucidated through the topological analysis of electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netakjournals.com This approach analyzes the topology of the calculated electron density to characterize bonding interactions. acs.orggla.ac.uk

For metal oxalates, these studies reveal that the bonding is primarily covalent within the oxalate anion (C₂O₄²⁻), although the carbon-oxygen bonds have some ionic character. researchgate.net Conversely, the interaction between the metal cation (Zn²⁺) and the oxalate anion is strongly ionic. researchgate.net This analysis of electron density topology provides a deeper understanding of the compound's crystal structure and stability, which in turn influences its behavior during thermal decomposition. akjournals.com By identifying the weakest bonds and the most likely paths for charge redistribution, this method can help predict the sequence of bond-breaking events during the decomposition process. akjournals.com

Molecular Representation of Decomposition Pathways

The decomposition of anhydrous zinc oxalate into zinc oxide, CO, and CO₂ is a complex process that has been proposed to proceed through a multi-step mechanism rather than a single concerted reaction. unca.edu One proposed mechanism involves the initial rearrangement of an oxalate anion to form a carbonate-carbonyl intermediate. unca.edu This intermediate then decomposes by first losing a molecule of CO to form a carbonate species, which subsequently breaks down to yield CO₂ and the final ZnO solid. unca.edu

This proposed pathway is consistent with experimental EGA-FTIR results which show that CO is formed in excess initially. unca.edu Although the carbonate-carbonyl intermediate has not been directly detected by techniques like X-Ray diffraction or FTIR spectroscopy, this mechanistic model provides a plausible explanation for the observed sequence of gas evolution. unca.edu

A molecular representation of this decomposition pathway for anhydrous zinc oxalate is depicted as follows:

Advanced Research on Mechanical and Elastic Properties

Negative Poisson's Ratios (NPR)

Computational studies utilizing rigorous first-principles solid-state methods have revealed that zinc oxalate (B1200264) exhibits negative Poisson's ratios (NPR). proquest.comresearchgate.net Materials with a negative Poisson's ratio, also known as auxetic materials, become thicker in the transverse direction when stretched longitudinally, and thinner when compressed. This counterintuitive behavior is a significant finding in the study of metal oxalates and suggests potential applications in areas requiring materials with unique deformation characteristics. proquest.com The presence of the NPR phenomenon in zinc oxalate, as predicted by these computational models, points to a complex relationship between its crystal structure and mechanical response. proquest.comresearchgate.net

Negative Linear Compressibility (NLC) Phenomenon

In addition to NPR, zinc oxalate is shown to exhibit the phenomenon of Negative Linear Compressibility (NLC). proquest.comresearchgate.net NLC is an unusual property where a material expands along one or more directions when subjected to uniform hydrostatic pressure. First-principles solid-state methods have been employed to determine the elastic properties that lead to this behavior. proquest.comresearchgate.net

Studies on anhydrous zinc oxalate, a closely related compound, show it displays NLC over a very wide range of external pressures, from -1.3 to 5.5 GPa, when pressure is applied in the direction of minimum compressibility. proquest.com This anomalous mechanical behavior is not unique to zinc oxalate but has been identified in other metal oxalates as well, suggesting it may be a characteristic feature of this class of materials. proquest.com

The unusual mechanical properties of zinc oxalate, such as NLC and NPR, are directly linked to the instability of its crystal structure under external pressure. researchgate.netresearchgate.net Computational analyses indicate that the application of uniaxial pressure can lead to significant displacements of structural motifs and sheets within the crystal lattice, ultimately causing phase transitions. researchgate.netresearchgate.net

In the case of anhydrous zinc oxalate, the volume increase under certain pressures is so drastic that the material becomes unstable at pressures exceeding 5.5 GPa. proquest.com Similarly, lead oxalate dihydrate, another compound in this family, is predicted to undergo a pressure-induced phase transition at a relatively low external pressure of about 0.1 GPa. proquest.com This demonstrates a clear relationship where the mechanisms driving NLC are also precursors to structural instability and phase changes under compression.

The advanced understanding of the mechanical behavior of zinc oxalate is largely attributable to computational investigations. Researchers have employed sophisticated first-principles solid-state methods, often based on Density Functional Theory (DFT), to model its properties. proquest.comresearchgate.net These computational techniques allow for the determination of the crystal structure and the calculation of the full elasticity matrix. researchgate.net

Through methods like the finite deformation technique, a complete set of mechanical properties and the material's equation of state can be derived. researchgate.net These theoretical studies have been instrumental in predicting the NPR and NLC phenomena in zinc oxalate and related compounds before potential experimental verification. proquest.comresearchgate.netresearchgate.net The reliability of these computational approaches has been bolstered by the experimental confirmation of predicted anomalous mechanical behaviors in similar materials, such as silver oxalate. researchgate.net

Ductility and Hardness Assessments

Based on computational studies, metal oxalates like zinc oxalate are generally characterized as weak materials. researchgate.net However, specific quantitative data regarding the ductility and hardness of zinc oxalate dihydrate are not extensively reported in the reviewed scientific literature. While its use in improving the mechanical strength of advanced materials like ceramics and composites has been noted, direct assessments of its intrinsic hardness and ductility are limited. chemimpex.com

Thermodynamic Properties as a Function of Temperature

The thermodynamic behavior of zinc oxalate dihydrate is characterized by a multi-stage thermal decomposition process. This process typically involves an initial dehydration step followed by the decomposition of the anhydrous oxalate into zinc oxide.

The dehydration, where the two water molecules are lost, occurs at temperatures around 125 °C to 200 °C. mdpi.com Following dehydration, the anhydrous zinc oxalate decomposes into zinc oxide (ZnO), carbon monoxide (CO), and carbon dioxide (CO2). uoc.ac.in This decomposition phase generally begins at temperatures around 350 °C to 400 °C. mdpi.com

Kinetic studies of this decomposition have been performed using various non-isothermal techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), at different heating rates. uoc.ac.inunca.edu These studies have determined the activation energy for the decomposition process, which is a key parameter in understanding the reaction kinetics. The reported values for activation energy can vary depending on the analytical method used. unca.edu

Thermodynamic Decomposition Data for Zinc Oxalate
ProcessTemperature Range (°C)ProductsReported Activation Energy (kJ/mol)Source
Dehydration~125 - 200Anhydrous Zinc Oxalate (ZnC₂O₄) + 2H₂ONot specified mdpi.com
DecompositionStarts ~350 - 400Zinc Oxide (ZnO) + CO + CO₂~120 - 300 uoc.ac.inunca.edu

Interactions with Other Chemical Species and Environmental Considerations

Adsorption and Co-crystallization Phenomena

Sorption of 3d-Transition Elements onto Zinc Oxalate (B1200264) Dihydrate

Zinc oxalate dihydrate (ZnC₂O₄·2H₂O) exhibits the capacity to adsorb various 3d-transition elements, a phenomenon influenced by the concentration of oxalate ions in the surrounding medium. Studies have investigated the sorption of elements such as manganese (Mn), cobalt (Co), and nickel (Ni) onto the surface of zinc oxalate dihydrate crystals. The process is largely governed by the formation and interaction of neutral oxalate complexes of these metals with the crystal surface.

Research indicates that the mechanism of sorption differs depending on the specific transition element and the ambient chemical conditions. For instance, the inclusion of small amounts of manganese during the synthesis of zinc oxalate precursors does not significantly alter the morphology or size of the resulting crystals. The resulting manganese-doped zinc oxide, produced after thermal decomposition, shows enhanced catalytic activity for CO oxidation compared to pure zinc oxide.

Interactive Table: Sorption Behavior of 3d-Transition Elements on Zinc Oxalate Dihydrate

Transition Element Observed Sorption Behavior Key Influencing Factors
Manganese (Mn) Sorption occurs via neutral complexes and ion-exchange, with evidence of segregation at growth steps. Oxalate ion concentration.
Cobalt (Co) Sorption is supplemented by ion-exchange in oxalate-deficient media; no segregation observed. Oxalate ion concentration.

| Nickel (Ni) | Sorption is an irreversible process under oxalate ion excess, potentially involving a mixed complex. | Oxalate ion concentration. |

Mechanism of Admixture Inclusion and Distribution

The incorporation of admixtures, such as 3d-transition elements, into the crystal lattice of zinc oxalate dihydrate is not a uniform process and is highly dependent on the solution's chemistry. The primary mechanism involves the interaction of neutral oxalate complexes of the admixture element with the zinc oxalate dihydrate surface.

Two distinct mechanisms have been identified based on the availability of oxalate ions:

In oxalate-deficient media: For elements like manganese and cobalt, the inclusion process is twofold. It begins with the sorption of neutral metal-oxalate complexes in the adsorption layer, which is then supplemented by an ion-exchange process occurring in the first surface layer of the crystal.

In oxalate-rich media: The mechanism can change significantly. For example, the sorption of nickel becomes an irreversible process, suggesting the formation of a more stable, mixed complex that incorporates the macrocomponent, hypothetically Zn[Ni(C₂O₄)₂].

Furthermore, the distribution of the included admixture is not always homogenous. Experimental data show that manganese and nickel tend to segregate as they are sorbed onto the growth steps of the zinc oxalate crystals. In contrast, cobalt shows no such segregation, indicating a more uniform distribution under the studied conditions.

Influence of Oxalate Ion Concentration on Sorption

The concentration of oxalate ions (C₂O₄²⁻) in the aqueous solution is a critical determinant for both the quantity of admixture included and the prevailing mechanism of sorption onto zinc oxalate dihydrate. Research conducted in media with different oxalate ion concentrations reveals distinct sorption behaviors.

A study systematically compared sorption in two different media: one with an oxalate ion excess (1x10⁻² mol/L) and one with an oxalate ion deficit (4x10⁻⁴ mol/L). The findings demonstrate that the concentration of the oxalate ligand directly dictates the sorption mechanism.

In environments with an oxalate ion deficit , the sorption of manganese and cobalt is characterized by a combination of sorption via neutral complexes in the adsorption layer and ion-exchange sorption at the surface layer.

In environments with an oxalate ion excess , the sorption mechanism for nickel changes to an irreversible process. This suggests that a higher concentration of oxalate ions facilitates the formation of different, more stable surface complexes.

Interactive Table: Effect of Oxalate Concentration on Sorption Mechanisms

Oxalate Concentration Condition Dominant Sorption Mechanism
4x10⁻⁴ mol/L Deficit For Mn and Co, sorption by neutral complexes is supplemented by ion-exchange sorption.

| 1x10⁻² mol/L | Excess | For Ni, sorption becomes an irreversible process, possibly via a mixed complex. |

Interaction with Calcium Oxalate Growth

Zinc ions have a notable and complex interaction with the growth of calcium oxalate (CaC₂O₄) crystals, the primary component of most kidney stones. Research indicates that zinc does not incorporate significantly into the calcium oxalate monohydrate crystal structure; instead, it tends to precipitate as a separate, pure zinc oxalate phase.

The influence of zinc on calcium oxalate crystallization is bimodal:

Inhibition: Zinc ions can chelate with oxalate ions in the solution. This reduces the activity of the oxalate and lowers the supersaturation of the solution with respect to calcium oxalate, thereby decreasing nucleation rates.

Promotion: Simultaneously, zinc ions can alter the surface of existing calcium oxalate crystals. This interaction truncates the height of layers on the crystal face, which affects both the morphology and the kinetics of layered growth. This alteration can create defects that act as new centers for crystal nucleation and growth.

This dual role suggests that zinc can act as both an inhibitor and a promoter of calcium oxalate stone formation, depending on the specific conditions.

Biomedical Research Applications

Role in Drug Delivery Systems

Zinc oxalate dihydrate is being explored in biomedical research for its potential therapeutic applications, particularly for its role in drug delivery systems. Its biocompatibility and low toxicity make it a candidate for such applications. Researchers are investigating how its properties can be harnessed to develop new methods for delivering pharmaceuticals. The compound can serve as a versatile source of zinc in various pharmaceutical formulations. It is also used as a precursor in the synthesis of certain zinc-based drugs, where it may enhance bioavailability and therapeutic effects.

Potential Therapeutic Applications

Zinc oxalate dihydrate is emerging as a compound of interest in the pharmaceutical field. It primarily serves as a precursor in the synthesis of various zinc-based drugs, where it can enhance bioavailability and therapeutic effectiveness . Its utility extends to topical preparations, where it functions as an antioxidant, helping to prevent oxidative damage to the skin .

Research has also indicated its potential in treating skin conditions such as acne, eczema, and psoriasis. The mechanism of action is believed to be its ability to inhibit bacterial growth . Furthermore, zinc oxalate dihydrate can be incorporated into solid dosage forms to serve as a zinc supplement, addressing nutritional deficiencies .

Biocompatibility and Low Toxicity

A key attribute of zinc oxalate dihydrate is its favorable safety profile. It is recognized for its low toxicity, which makes it a safer alternative when compared to other metal oxalates . This characteristic is crucial for its applications in both pharmaceutical and industrial settings. The biocompatibility of a material is a primary determinant of its suitability for medical use, as it must not elicit a toxic, allergenic, or inflammatory response from the body . While metallic biomaterials can release ions that may be toxic, the low toxicity profile of zinc oxalate dihydrate is a significant advantage . The inherent stability of the oxide layer that forms on zinc-based materials contributes to their corrosion resistance and biocompatibility .

Environmental Fate and Sustainability

The environmental impact and sustainability of chemical compounds are of increasing importance. Zinc oxalate dihydrate presents a compelling case in this regard due to its properties and the potential for environmentally conscious synthesis.

Sustainable Synthesis Approaches

Sustainable production methods for zinc oxalate dihydrate are being explored to minimize environmental impact and reduce costs. One of the primary methods for its synthesis is precipitation, which is efficient and requires less energy for thermal decomposition into zinc oxide .

Common precipitation methods involve reacting a zinc salt with oxalic acid or an oxalate salt. For instance, zinc oxalate dihydrate can be synthesized by mixing solutions of zinc nitrate (B79036) and sodium oxalate . Another approach involves the solid-state reaction between zinc acetate (B1210297) dihydrate and oxalic acid dihydrate .

More innovative and sustainable approaches focus on utilizing industrial byproducts. A notable example is a method that uses spent solutions from zinc plating processes as the zinc source. This not only produces high-purity zinc oxalate dihydrate but also provides a way to utilize and neutralize toxic waste from galvanizing processes, making the process more cost-effective and environmentally friendly . The synthesis can be achieved by reacting the spent zinc solution with various oxalate-containing reagents like oxalic acid, sodium oxalate, or ammonium (B1175870) oxalate . Furthermore, research into the oxidative coupling of alcohols like methanol (B129727) or ethanol (B145695) under solvothermal conditions presents another novel route to producing oxalate-based compounds, suggesting that solvents can play a reactive role in forming the desired product .

Data on Zinc Oxalate Dihydrate

Below are tables detailing the solubility and thermal decomposition properties of zinc oxalate dihydrate.

Table 1: Solubility of Zinc Oxalate Dihydrate

Solvent Solubility
Water Highly insoluble / Very slightly soluble / Poorly soluble
Dilute Mineral Acids Soluble
Ethanol Poorly soluble
Acetone Poorly soluble
Acetic Acid Poorly soluble
Aqueous Ammonia Soluble

Table 2: Thermal Decomposition of Zinc Oxalate Dihydrate

Decomposition Stage Description Products
Stage 1: Dehydration The first stage involves the loss of water molecules. Anhydrous Zinc Oxalate (ZnC₂O₄) and Water (H₂O)
Stage 2: Decomposition The anhydrous salt then decomposes upon further heating. Zinc Oxide (ZnO), Carbon Monoxide (CO), and Carbon Dioxide (CO₂)

Q & A

Q. What are the standard synthesis protocols for zinc oxalate dihydrate, and how do reaction conditions influence crystal morphology?

Zinc oxalate dihydrate is typically synthesized via aqueous precipitation. A common method involves mixing zinc sulfate heptahydrate (ZnSO₄·7H₂O) with oxalic acid dihydrate (H₂C₂O₄·2H₂O) in stoichiometric ratios under controlled pH (3–5) and temperature (25–60°C) . Hydrothermal methods have also been employed, where precursor concentrations and reaction time (e.g., 6–12 hours at 120°C) significantly affect crystallinity and particle size . Characterization via XRD (e.g., peaks at 2θ = 14.8°, 23.5°, 29.7°) confirms the dihydrate phase, while SEM reveals plate-like or needle-like morphologies depending on supersaturation levels .

Q. How can researchers determine the purity and structural integrity of synthesized zinc oxalate dihydrate?

Key techniques include:

  • XRD : Match experimental patterns with reference data (e.g., JCPDS 25-1029) to confirm phase purity .
  • Thermogravimetric Analysis (TGA) : Dehydration occurs at ~100–150°C (mass loss ~19%, corresponding to 2 H₂O molecules), followed by oxalate decomposition at 300–400°C .
  • FTIR : Peaks at 1600–1700 cm⁻¹ (C=O stretching) and 1300–1400 cm⁻¹ (C-O symmetric stretching) validate oxalate coordination .

Q. What are the solubility properties of zinc oxalate dihydrate, and how do they impact experimental design?

The solubility product constant (Ksp) of ZnC₂O₄·2H₂O is 1.38 × 10⁻⁹ at 25°C . Low solubility necessitates precise control of ionic strength and pH in aqueous systems. For solubility studies, use saturated solutions equilibrated for 24–48 hours, followed by inductively coupled plasma optical emission spectrometry (ICP-OES) for zinc quantification .

Advanced Research Questions

Q. How does zinc oxalate dihydrate perform as an anode material in Li-ion batteries, and what factors limit its electrochemical stability?

In preliminary studies, ZnC₂O₄·2H₂O demonstrated a discharge capacity of ~350 mAh/g at 0.1C, but capacity fading occurs due to volume expansion during lithiation/delithiation . To mitigate this, composite electrodes with carbon coatings (e.g., 10 wt% acetylene black) improve conductivity and cyclability. Ex situ XRD reveals phase transitions to ZnO and Li₂O during cycling, highlighting mechanistic instability .

Q. What computational methods are used to predict the mechanical properties of zinc oxalate dihydrate, and how do they compare with experimental data?

Density functional theory (DFT) simulations predict elastic constants (e.g., bulk modulus = 45 GPa) and negative linear compressibility in ZnC₂O₄·2H₂O, attributed to its layered crystal structure . Experimental validation via nanoindentation shows Young’s modulus discrepancies (<10%), likely due to hydrate water interactions not fully modeled .

Q. How do ligand substitutions (e.g., formate vs. oxalate) alter the thermal decomposition pathways of zinc coordination compounds?

Comparative TGA-DSC studies show that zinc formate dihydrate decomposes at lower temperatures (~200°C) than zinc oxalate dihydrate (~300°C), due to weaker metal-ligand bonds in formate complexes . In situ XRD during heating reveals intermediate phases (e.g., ZnCO₃ in oxalate systems), which are absent in formate decomposition .

Q. What strategies resolve contradictions in reported crystal structure parameters for zinc oxalate dihydrate?

Discrepancies in lattice parameters (e.g., a = 11.62 Å vs. 11.58 Å in experimental vs. DFT models) arise from hydrate water disorder . To reconcile data, pair distribution function (PDF) analysis or synchrotron XRD can resolve local structural variations. Refinement software (e.g., Rietveld method) with anisotropic displacement parameters improves model accuracy .

Methodological Guidance

Q. How to optimize zinc oxalate dihydrate synthesis for large-scale applications without compromising crystallinity?

  • Use seeded crystallization : Introduce pre-synthesized microcrystals to control nucleation .
  • Continuous flow reactors : Maintain constant supersaturation to minimize defects .
  • Post-synthesis annealing : Heat at 80°C for 2 hours to remove surface impurities without dehydrating the crystal .

Q. What advanced spectroscopic techniques are recommended for probing hydrate water dynamics in zinc oxalate dihydrate?

  • Quasielastic neutron scattering (QENS) : Quantifies water molecule diffusion within the lattice .
  • Solid-state NMR : ¹H and ¹³C NMR distinguish bound vs. free water populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.